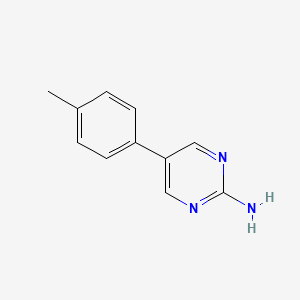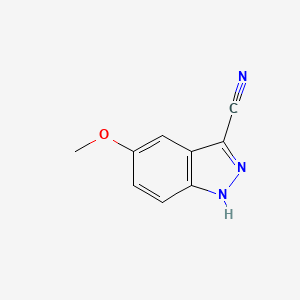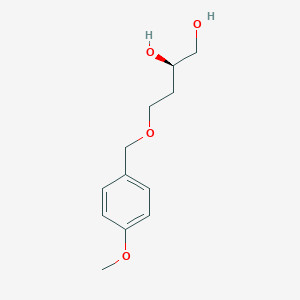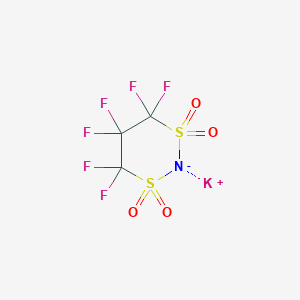
5-甲基-1-(1,3-噻唑-2-基)-1H-1,2,3-三唑-4-羧酸
描述
The compound “5-methyl-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several heterocyclic rings, including a thiazole and a triazole ring. Thiazole is a five-membered ring with one sulfur atom and one nitrogen atom. Triazole is a five-membered ring with three nitrogen atoms. Both of these rings are common in many biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole and triazole rings in separate steps, followed by their connection via a carbon-carbon bond. The carboxylic acid group could be introduced in the final step of the synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole and triazole rings, as well as the carboxylic acid group. The presence of these functional groups would likely result in a highly polar molecule with potential for hydrogen bonding .Chemical Reactions Analysis
As an organic compound containing multiple heterocycles and a carboxylic acid group, this molecule could participate in a variety of chemical reactions. The thiazole and triazole rings might undergo substitution reactions, while the carboxylic acid could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group and the heterocyclic rings would likely make the compound soluble in polar solvents .科学研究应用
Synthesis of Triazole Derivatives
5-Methyl-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid belongs to the class of 1,2,3-triazoles, which are known for their versatility in chemical synthesis. They can be synthesized using various methods such as the organocatalytic azide-aldehyde [3 + 2] cycloaddition reaction, offering pathways to create diverse triazole derivatives for further research applications.
Antibacterial Agents
Thiazole derivatives have shown promise as antibacterial agents. Given that our compound of interest contains a thiazolyl moiety, it may be researched for its potential antibacterial activity against various bacterial strains such as Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi .
Anticancer Drug Design
The thiazole nucleus is a common feature in several clinically used anticancer medicines like dabrafenib and dasatinib. The presence of both triazole and thiazole rings in the compound suggests it could be a candidate for anticancer drug design and research .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
5-methyl-1-(1,3-thiazol-2-yl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2S/c1-4-5(6(12)13)9-10-11(4)7-8-2-3-14-7/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASXTNWTFRDDCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2'-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1417887.png)





![ethyl 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1417899.png)






